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2-(Pyridin-2-ylamino)acetic acid hydrochloride

Catalog No.
S733735
CAS No.
112656-88-9
M.F
C7H9ClN2O2
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-2-ylamino)acetic acid hydrochloride

CAS Number

112656-88-9

Product Name

2-(Pyridin-2-ylamino)acetic acid hydrochloride

IUPAC Name

2-(pyridin-2-ylamino)acetic acid;hydrochloride

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H

InChI Key

UDWCOQUFHSOFGY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NCC(=O)O.Cl

Canonical SMILES

C1=CC=NC(=C1)NCC(=O)O.Cl

Synthesis and Characterization:

2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic molecule not readily found in nature. Research efforts have focused on developing efficient and scalable synthetic routes for its production. One reported method involves the reaction of 2-chloroacetyl chloride with 2-aminopyridine, followed by treatment with hydrochloric acid to form the hydrochloride salt [].

Potential Biological Activities:

Studies suggest that 2-(Pyridin-2-ylamino)acetic acid hydrochloride may possess various biological activities, making it a potential candidate for drug development. Research has explored its:

  • Antibacterial properties: The compound has shown activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Antifungal properties: Studies have reported antifungal activity against Candida albicans, a common fungal pathogen [].
  • Enzyme inhibition: The molecule may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are involved in gene regulation [].

2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic compound characterized by the molecular formula C₇H₉ClN₂O₂. It is also referred to as 2-pyridyl glycine hydrochloride and is notable for its structural features, which include a pyridine ring attached to an amino acid moiety. The compound exhibits a white crystalline appearance and is soluble in water due to the presence of the hydrochloride salt form, which enhances its stability and solubility in biological systems .

Typical of amino acids and pyridine derivatives. Notably, it can undergo:

  • Acylation Reactions: The amino group can react with acyl chlorides to form amides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can engage in nucleophilic substitution reactions, allowing modifications that enhance biological activity or alter pharmacokinetic properties.

These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological properties or specificity .

2-(Pyridin-2-ylamino)acetic acid hydrochloride has been studied for its potential biological activities, including:

  • Anticancer Properties: Research indicates that compounds related to this structure may inhibit cell proliferation and show selectivity towards certain kinases involved in cancer progression .
  • Anti-inflammatory Effects: The compound has been noted for its potential utility in treating inflammatory diseases, possibly through modulation of immune responses .
  • Neuroprotective Effects: Some studies suggest that related compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative conditions .

The synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride typically involves several steps:

  • Formation of the Pyridine Ring: Starting materials such as 2-pyridinecarboxaldehyde can be reacted with appropriate amines.
  • Amidation: The resulting intermediates are subjected to amidation with glycine or its derivatives.
  • Hydrochloride Formation: Finally, the free base can be converted into its hydrochloride salt by treatment with hydrochloric acid in an aqueous solution.

This multi-step synthesis allows for the introduction of various substituents on the pyridine ring, facilitating the development of analogs with enhanced activity or selectivity .

The applications of 2-(Pyridin-2-ylamino)acetic acid hydrochloride span several fields:

  • Pharmaceutical Development: Its potential as an anticancer and anti-inflammatory agent makes it a candidate for drug development.
  • Biochemical Research: Used as a biochemical reagent in various assays and studies investigating enzyme activity or receptor interactions .
  • Agricultural Chemistry: Potential applications in developing agrochemicals aimed at pest control or plant growth regulation.

Interaction studies have focused on how 2-(Pyridin-2-ylamino)acetic acid hydrochloride interacts with biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific kinases, which are crucial in cell cycle regulation and cancer progression.
  • Receptor Binding Studies: Investigations into its binding affinity to various receptors have revealed potential roles in modulating neurotransmitter systems, suggesting implications for neurological disorders .

Several compounds share structural similarities with 2-(Pyridin-2-ylamino)acetic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Pyridylacetic Acid HydrochlorideSimilar pyridine and acetic acid structureOften used as a biochemical reagent
4-Pyridinyl GlycineContains a pyridine ring but differs at the nitrogen positionPotentially different biological activities
3-PyridylalanineAn amino acid derivative with a different side chainMay exhibit distinct pharmacological effects

These compounds highlight the uniqueness of 2-(Pyridin-2-ylamino)acetic acid hydrochloride through its specific combination of functional groups and biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

Molecular Structure and Formula

Molecular Formula (C7H9ClN2O2)

2-(Pyridin-2-ylamino)acetic acid hydrochloride exhibits the molecular formula C7H9ClN2O2 [1] [2] [3]. This composition reflects the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure [4]. The formula indicates that the compound consists of a pyridine ring system linked to an acetic acid moiety through an amino group, with the addition of a hydrochloride salt component [1] [2].

The molecular composition demonstrates the hybrid nature of this compound, incorporating both aromatic heterocyclic and aliphatic carboxylic acid functionalities [2] [3]. The presence of the chlorine atom indicates the formation of a hydrochloride salt, which enhances the compound's stability and solubility characteristics compared to the free base form [4].

Structural Representation and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is pyridin-2-ylglycine hydrochloride [1] [2]. Alternative systematic names include 2-[(pyridin-2-yl)amino]acetic acid hydrochloride and N-pyridin-2-ylglycine hydrochloride (1/1) [2] . The structure consists of a pyridine ring connected to a glycine residue through the amino nitrogen at the 2-position of the pyridine ring [1] [2].

The compound can be represented through multiple structural notations. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=NC(=C1)NCC(=O)O.Cl [2] [4]. This notation clearly illustrates the connectivity between the pyridine ring, the amino linkage, and the acetic acid functionality, along with the associated chloride ion [2] [4].

Molecular Weight Analysis (188.61 g/mol)

The precise molecular weight of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is 188.61 grams per mole [1] [2] [3] [4]. This molecular weight calculation accounts for the complete hydrochloride salt form of the compound. The base compound, 2-(Pyridin-2-ylamino)acetic acid, possesses a molecular weight of 152.15 grams per mole [6], with the additional 36.46 grams per mole contributed by the hydrochloride moiety [1] [2].

The molecular weight determination is critical for stoichiometric calculations and analytical characterization procedures [3] [4]. This value has been consistently reported across multiple chemical databases and represents the most accurate determination for the hydrochloride salt form [1] [2] [3].

Chemical Identifiers

CAS Number (112656-88-9)

The Chemical Abstracts Service Registry Number for 2-(Pyridin-2-ylamino)acetic acid hydrochloride is 112656-88-9 [1] [2] [3] [4]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation [2]. The Chemical Abstracts Service number provides unambiguous identification of this specific salt form, distinguishing it from related compounds and other salt forms [1] [2].

The registration number 112656-88-9 is specifically assigned to the hydrochloride salt form, whereas the free base form 2-(Pyridin-2-ylamino)acetic acid carries the distinct Chemical Abstracts Service number 52946-88-0 [6]. This differentiation is essential for accurate compound identification and regulatory compliance [2] [3].

InChI and SMILES Notations

The International Chemical Identifier for 2-(Pyridin-2-ylamino)acetic acid hydrochloride is InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H [1] [2]. This standardized representation provides a complete description of the molecular structure and connectivity [1] [2]. The International Chemical Identifier Key, which serves as a compressed hash representation, is UDWCOQUFHSOFGY-UHFFFAOYSA-N [1] [2].

The canonical Simplified Molecular Input Line Entry System notation is C1=CC=NC(=C1)NCC(=O)O.Cl [2] [4]. An alternative representation includes the explicit hydrogen chloride component: O=C(O)CNC1=NC=CC=C1.[H]Cl [1]. These notations facilitate computational chemistry applications and database searching procedures [2] [4].

Other Database Identifiers

Multiple database systems have assigned specific identifiers to this compound. The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identifier is DTXSID80557805 [2] . The European Community Number assigned to this compound is 840-037-7 [2]. The Wikidata identifier is Q82439829, providing access to structured chemical information [2].

Additional commercial database identifiers include various supplier-specific catalog numbers and molecular database identifiers [2] [4]. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and facilitate cross-referencing between databases [2] [3].

Stereochemistry and Isomerism

2-(Pyridin-2-ylamino)acetic acid hydrochloride does not exhibit significant stereochemical complexity due to the absence of chiral centers in its structure [1] [2]. The compound exists as a single constitutional isomer with the amino group attached specifically at the 2-position of the pyridine ring [2]. The glycine portion of the molecule lacks a chiral center, as the alpha carbon bears two hydrogen atoms [1] [2].

The compound may exhibit conformational isomerism due to rotation around the carbon-nitrogen bond connecting the pyridine ring to the amino acid moiety [7] [8]. However, intramolecular hydrogen bonding between the pyridine nitrogen and the amino hydrogen can stabilize specific conformational arrangements [7] [9]. The preferred conformation likely involves the pyridine nitrogen positioned to facilitate optimal electronic interactions with the amino group [7] [8].

Tautomeric equilibria may be present in solution, particularly involving proton transfer between the amino group and the carboxylic acid functionality [7] [8]. However, the hydrochloride salt form tends to suppress tautomeric behavior by protonating the most basic site, typically the pyridine nitrogen [7]. The overall structural arrangement demonstrates planarity constraints imposed by the aromatic pyridine system and potential intramolecular interactions [8] [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (1H and 13C)

Proton Nuclear Magnetic Resonance spectroscopy of 2-(Pyridin-2-ylamino)acetic acid hydrochloride reveals characteristic signals for the pyridine aromatic protons and the methylene protons of the acetic acid moiety [11] [12]. The pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million [11]. The methylene protons adjacent to the amino group characteristically resonate around 4.0-4.5 parts per million due to deshielding effects from both the amino group and the carboxylic acid functionality [12] [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [11] [14]. The carboxylic acid carbon typically appears around 170-180 parts per million, while the pyridine ring carbons display characteristic patterns in the aromatic region between 120-160 parts per million [11] [14]. The methylene carbon adjacent to the amino group resonates in the aliphatic region, typically around 40-50 parts per million [14] [13].

The Nuclear Magnetic Resonance spectral patterns are influenced by the hydrochloride salt formation, which can cause characteristic downfield shifts due to protonation effects [12] [13]. Integration patterns confirm the expected hydrogen ratios, with four aromatic protons from the pyridine ring and two methylene protons from the acetic acid portion [12].

Infrared Spectroscopy

Infrared spectroscopy of 2-(Pyridin-2-ylamino)acetic acid hydrochloride exhibits characteristic absorption bands that reflect the functional groups present in the molecule [15] [16]. The carboxylic acid carbonyl stretch typically appears around 1650-1700 wavenumbers, while the associated hydroxyl stretch manifests as a broad absorption in the 2500-3500 wavenumber region [15] [16]. The amino group contributes characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber range [16].

The pyridine ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region [15] [16]. The presence of the hydrochloride salt may introduce additional spectral features related to ionic interactions and modified hydrogen bonding patterns [15] [9]. Specific vibrational modes associated with the nitrogen-hydrogen bond of the amino group and the pyridine ring breathing modes provide fingerprint identification capabilities [16].

The infrared spectrum serves as a valuable tool for confirming the structural integrity of the compound and can detect impurities or decomposition products [15] [16]. The characteristic absorption pattern provides a unique spectroscopic fingerprint for quality control and analytical verification purposes [16].

Mass Spectrometry

Mass spectrometry of 2-(Pyridin-2-ylamino)acetic acid hydrochloride typically reveals the molecular ion peak at mass-to-charge ratio 188 for the intact salt form [12] [13]. The base compound, after loss of the chloride ion, exhibits a molecular ion at mass-to-charge ratio 152 [12]. Characteristic fragmentation patterns include loss of the carboxylic acid functionality (mass loss of 45 atomic mass units) and pyridine ring fragmentation [12] [13].

Common fragment ions include the pyridinium ion at mass-to-charge ratio 80 and various smaller fragments resulting from ring opening and rearrangement processes [12] [13]. The mass spectral fragmentation pattern provides structural confirmation and can distinguish this compound from closely related isomers [12]. Electrospray ionization mass spectrometry is particularly effective for analyzing the intact salt form and monitoring protonation states [13].

The mass spectral data supports molecular weight determination and provides insight into the stability of various molecular fragments under ionization conditions [12] [13]. High-resolution mass spectrometry can provide precise mass measurements that confirm the molecular formula and detect trace impurities [13].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is dominated by electronic transitions associated with the pyridine chromophore [15] [17]. The pyridine ring system exhibits characteristic absorption maxima in the 250-280 nanometer region, corresponding to π to π* electronic transitions [15] [17]. Additional absorption features may appear in the 200-250 nanometer range due to higher energy electronic transitions [17].

The amino group conjugation with the pyridine ring can influence the electronic absorption spectrum by extending the conjugated system [17] [10]. The carboxylic acid functionality contributes minimal chromophoric character but may influence the overall electronic environment [17]. Salt formation can cause spectral shifts due to changes in the electronic environment and hydrogen bonding patterns [17] [9].

The ultraviolet-visible spectrum provides information about the electronic structure and can be used for quantitative analysis and purity assessment [17]. Solvent effects on the absorption spectrum can provide insight into intermolecular interactions and solvation behavior [17] [9]. The spectroscopic data supports the identification of the compound and confirms the presence of the expected chromophoric systems [17].

Spectroscopic TechniqueKey ObservationsCharacteristic Features
1H Nuclear Magnetic ResonanceAromatic protons: 7.0-8.5 ppm; Methylene protons: 4.0-4.5 ppmFour pyridine protons, two methylene protons
13C Nuclear Magnetic ResonanceCarboxyl carbon: 170-180 ppm; Aromatic carbons: 120-160 ppmCharacteristic pyridine carbon pattern
Infrared SpectroscopyCarbonyl stretch: 1650-1700 cm⁻¹; NH stretch: 3200-3500 cm⁻¹Functional group identification
Mass SpectrometryMolecular ion: m/z 188; Base compound: m/z 152Fragmentation patterns confirm structure
Ultraviolet-VisibleAbsorption maximum: 250-280 nmPyridine chromophore transitions

Sequence

G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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